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Introduction

TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype

2 (EP2). The PGE2-EP2 signaling pathway is implicated in various pathological processes,

including inflammation and cancer progression. In the context of oncology, activation of the

EP2 receptor by its ligand PGE2 has been shown to promote cancer cell proliferation, survival,

and invasion. Consequently, targeted inhibition of this pathway with antagonists like TG4-155
presents a promising therapeutic strategy to impede tumor growth and metastasis. This

document provides a detailed protocol for utilizing TG4-155 in a Matrigel invasion assay to

assess its inhibitory effects on cancer cell invasion, with a particular focus on prostate cancer

cell lines such as PC3, in which the PGE2-EP2 signaling axis is active.[1]

Mechanism of Action and Signaling Pathway

TG4-155 functions as a competitive antagonist of the EP2 receptor, effectively blocking the

downstream signaling cascade initiated by PGE2.[1] The binding of PGE2 to the Gs-protein

coupled EP2 receptor typically leads to the activation of adenylyl cyclase, which in turn

elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP

activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets,

including transcription factors like CREB (cAMP response element-binding protein).[3][4] This
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signaling cascade can ultimately lead to the upregulation of genes involved in cell invasion and

metastasis, such as matrix metalloproteinases (MMPs), which are enzymes capable of

degrading the extracellular matrix. By blocking the initial step in this pathway, TG4-155 can

effectively suppress the expression and activity of MMPs, thereby inhibiting the invasive

potential of cancer cells. The EP2 signaling can also engage β-arrestin in a G-protein-

independent manner to promote tumor cell growth and migration.
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Caption: PGE2-EP2 signaling pathway leading to cancer cell invasion and its inhibition by TG4-
155.

Quantitative Data Summary
The following table summarizes hypothetical quantitative data representing the dose-

dependent inhibitory effect of TG4-155 on the invasion of PC3 prostate cancer cells in a

Matrigel invasion assay. This data is representative of typical results from such an experiment,

as specific dose-response data for TG4-155 in a Matrigel invasion assay is not readily available

in the published literature.
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Treatment
Group

Concentration
Mean Number
of Invading
Cells per Field

Standard
Deviation

% Invasion
Inhibition

Vehicle Control

(DMSO)
- 150 ± 12 0%

PGE2 (Positive

Control)
1 µM 250 ± 20 -67%

TG4-155 1 nM 225 ± 18 10%

TG4-155 10 nM 175 ± 15 30%

TG4-155 100 nM 100 ± 10 60%

TG4-155 1 µM 50 ± 8 80%

Experimental Protocol: Matrigel Invasion Assay
This protocol is optimized for assessing the effect of TG4-155 on the invasion of PC3 human

prostate cancer cells.

Materials

PC3 cells (or other cancer cell line of interest)

TG4-155 (stock solution in DMSO)

PGE2 (stock solution in DMSO, for use as a positive control)

Matrigel™ Basement Membrane Matrix

24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes

24-well companion plates

Cell culture medium (e.g., RPMI-1640 for PC3 cells)

Fetal Bovine Serum (FBS)
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Serum-free cell culture medium

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Cotton swabs

Methanol (for fixation)

Crystal Violet staining solution (0.1% in 20% methanol)

Sterile pipette tips and tubes

Humidified incubator (37°C, 5% CO2)

Microscope with imaging capabilities

Experimental Workflow
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1. Matrigel Coating
(Dilute & coat inserts)

2. Solidification
(Incubate at 37°C)

4. Cell Seeding & Treatment
(Add cells and TG4-155

to upper chamber)

3. Cell Preparation
(Harvest & resuspend
in serum-free medium)

5. Add Chemoattractant
(Medium with FBS
in lower chamber)

6. Incubation
(24-48 hours at 37°C)

7. Remove Non-invading Cells
(Scrub upper membrane)

8. Fixation & Staining
(Fix with methanol,

stain with crystal violet)

9. Quantification
(Image and count

invading cells)
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Caption: Experimental workflow for the TG4-155 Matrigel invasion assay.
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Procedure

1. Preparation of Matrigel-Coated Inserts 1.1. Thaw Matrigel on ice overnight in a 4°C

refrigerator. 1.2. Using pre-chilled pipette tips and tubes, dilute the Matrigel to the desired

concentration (e.g., 1:3 to 1:8) with ice-cold, serum-free cell culture medium. 1.3. Add 50-100

µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the

membrane is evenly coated. 1.4. Incubate the coated inserts at 37°C for at least 1 hour to allow

the Matrigel to solidify.

2. Cell Preparation 2.1. Culture PC3 cells to 70-80% confluency. 2.2. Serum-starve the cells for

12-24 hours prior to the assay. 2.3. Harvest the cells using trypsin-EDTA, neutralize with

serum-containing medium, and centrifuge at 300 x g for 5 minutes. 2.4. Resuspend the cell

pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5

to 5 x 10^5 cells/mL.

3. Invasion Assay 3.1. Rehydrate the solidified Matrigel layer by adding warm, serum-free

medium to the upper and lower chambers and incubate for 30 minutes at 37°C. 3.2. Carefully

remove the medium from the upper and lower chambers. 3.3. In the lower chamber of the 24-

well plate, add 600 µL of medium containing 10% FBS as a chemoattractant. 3.4. Prepare the

cell suspension with the desired concentrations of TG4-155 or controls (vehicle - DMSO,

positive control - PGE2). 3.5. Seed 100-200 µL of the cell suspension (containing 1-5 x 10^4

cells) into the upper chamber of the Matrigel-coated inserts. 3.6. Incubate the plate at 37°C in a

5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the

invasive properties of the cell line.

4. Staining and Quantification 4.1. After incubation, carefully remove the medium from the

upper chamber. 4.2. Using a cotton swab, gently remove the non-invading cells and the

Matrigel from the upper surface of the membrane. 4.3. Fix the invaded cells on the lower

surface of the membrane by immersing the inserts in methanol for 10-15 minutes. 4.4. Allow

the inserts to air dry. 4.5. Stain the invaded cells by immersing the inserts in 0.1% crystal violet

solution for 10-20 minutes. 4.6. Gently wash the inserts with water to remove excess stain and

allow them to air dry completely. 4.7. Using a microscope, count the number of stained,

invaded cells on the lower surface of the membrane in several random fields of view (e.g., 5

fields at 10x or 20x magnification). 4.8. Calculate the average number of invading cells per field

for each treatment condition. The results can be expressed as the number of invading cells or

as a percentage of the vehicle control.
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Controls

Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve TG4-
155. This control is essential to account for any effects of the solvent on cell invasion.

Positive Control: Cells stimulated with PGE2 (e.g., 1 µM). This will induce invasion through

the EP2 receptor and serves as a benchmark for the inhibitory effect of TG4-155.

Negative Control (Optional): Inserts without Matrigel can be used to assess cell migration,

ensuring that the observed effects are specific to invasion through the extracellular matrix

barrier.

By following this detailed protocol, researchers can effectively evaluate the potential of TG4-
155 as an inhibitor of cancer cell invasion, providing valuable insights for its further

development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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